molecular formula C23H27BrP+ B11955580 Pentyl(triphenyl)phosphonium bromide

Pentyl(triphenyl)phosphonium bromide

Cat. No.: B11955580
M. Wt: 414.3 g/mol
InChI Key: VAUKWMSXUKODHR-UHFFFAOYSA-N
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Description

Pentyl(triphenyl)phosphonium bromide is an organic compound with the chemical formula C23H26BrP. It is a white to almost white solid that is partly miscible in water and soluble in methanol and chloroform . This compound is known for its strong basicity and is commonly used as a reagent in organic synthesis.

Preparation Methods

Pentyl(triphenyl)phosphonium bromide can be synthesized through the reaction of triphenylphosphine with pentyl bromide. The reaction typically involves heating the reactants in a suitable solvent such as tetrahydrofuran (THF) at elevated temperatures. The reaction can also be optimized using microwave irradiation to achieve higher yields in a shorter time . Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure consistency and purity of the product.

Chemical Reactions Analysis

Pentyl(triphenyl)phosphonium bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Wittig Reactions: It is often used in Wittig reactions to form alkenes from aldehydes and ketones.

Scientific Research Applications

Pentyl(triphenyl)phosphonium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pentyl(triphenyl)phosphonium bromide in Wittig reactions involves the formation of a phosphonium ylide. The ylide is generated by deprotonation of the phosphonium salt, which then reacts with a carbonyl compound to form a betaine intermediate. This intermediate undergoes cyclization to form an oxaphosphetane, which subsequently decomposes to yield the desired alkene and a phosphine oxide byproduct .

Comparison with Similar Compounds

Pentyl(triphenyl)phosphonium bromide can be compared with other phosphonium salts such as benzyl(triphenyl)phosphonium bromide and methyl(triphenyl)phosphonium bromide. While these compounds share similar chemical properties and applications, this compound is unique due to its specific alkyl chain length, which can influence its solubility and reactivity in certain reactions .

Properties

Molecular Formula

C23H27BrP+

Molecular Weight

414.3 g/mol

IUPAC Name

pentyl(triphenyl)phosphanium;hydrobromide

InChI

InChI=1S/C23H26P.BrH/c1-2-3-13-20-24(21-14-7-4-8-15-21,22-16-9-5-10-17-22)23-18-11-6-12-19-23;/h4-12,14-19H,2-3,13,20H2,1H3;1H/q+1;

InChI Key

VAUKWMSXUKODHR-UHFFFAOYSA-N

Canonical SMILES

CCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br

Origin of Product

United States

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